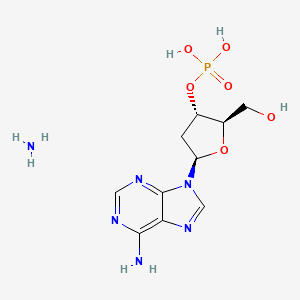
2'-Deoxyadenosine-3'-monophosphate ammonium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2’-Deoxyadenosine-3’-monophosphate ammonium salt is a nucleotide analog that plays a crucial role in various biochemical processes. It is a derivative of deoxyadenosine monophosphate, where the phosphate group is attached to the 3’ position of the deoxyribose sugar. This compound is often used in biochemical and molecular biology research due to its structural similarity to natural nucleotides.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxyadenosine-3’-monophosphate ammonium salt typically involves the phosphorylation of 2’-deoxyadenosine. The process can be carried out using various phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoramidite chemistry. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 2’-Deoxyadenosine-3’-monophosphate ammonium salt may involve large-scale phosphorylation reactions using automated synthesizers. The process is optimized for efficiency and cost-effectiveness, often employing high-throughput techniques and stringent quality control measures to ensure consistency and purity of the final product.
化学反応の分析
Types of Reactions
2’-Deoxyadenosine-3’-monophosphate ammonium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form deoxyadenosine derivatives.
Reduction: Reduction reactions can convert the phosphate group to a hydroxyl group.
Substitution: The phosphate group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Deoxyadenosine derivatives with modified functional groups.
Reduction: Deoxyadenosine with a hydroxyl group replacing the phosphate group.
Substitution: Various nucleotide analogs with different functional groups.
科学的研究の応用
2’-Deoxyadenosine-3’-monophosphate ammonium salt has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of oligonucleotides and nucleotide analogs.
Biology: Plays a role in studying DNA replication and repair mechanisms.
Medicine: Investigated for its potential therapeutic applications in antiviral and anticancer treatments.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
作用機序
The mechanism of action of 2’-Deoxyadenosine-3’-monophosphate ammonium salt involves its incorporation into DNA or RNA strands during synthesis. It acts as a chain terminator, preventing the elongation of the nucleic acid strand. This property is particularly useful in studying DNA polymerase activity and in the development of antiviral drugs that target viral replication.
類似化合物との比較
Similar Compounds
- 2’-Deoxyadenosine-5’-monophosphate
- 2’-Deoxycytidine-5’-monophosphate
- 2’-Deoxyguanosine-5’-monophosphate
- Thymidine-5’-monophosphate
Uniqueness
2’-Deoxyadenosine-3’-monophosphate ammonium salt is unique due to its specific phosphate group attachment at the 3’ position, which distinguishes it from other nucleotide analogs that typically have the phosphate group at the 5’ position. This structural difference imparts unique biochemical properties, making it valuable for specific research applications.
特性
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)oxolan-3-yl] dihydrogen phosphate;azane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N5O6P.H3N/c11-9-8-10(13-3-12-9)15(4-14-8)7-1-5(6(2-16)20-7)21-22(17,18)19;/h3-7,16H,1-2H2,(H2,11,12,13)(H2,17,18,19);1H3/t5-,6+,7+;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQDFTFVBQLVIIF-VWZUFWLJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)N)CO)OP(=O)(O)O.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N6O6P |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

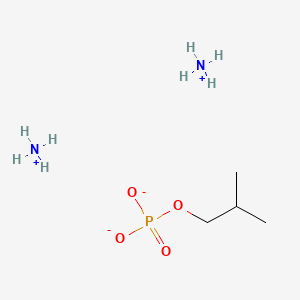
![1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(1,2,4-triazol-1-yl)pyrimidin-2-one](/img/structure/B1139174.png)
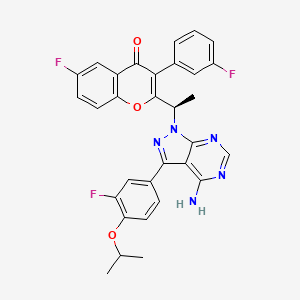
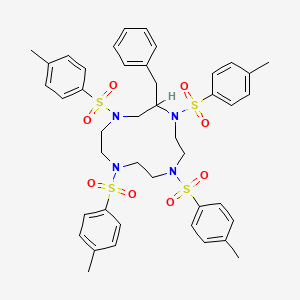

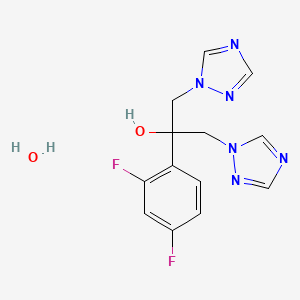
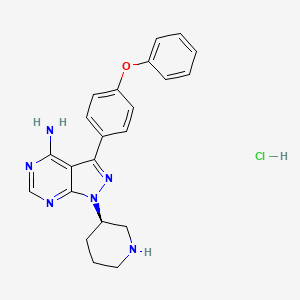
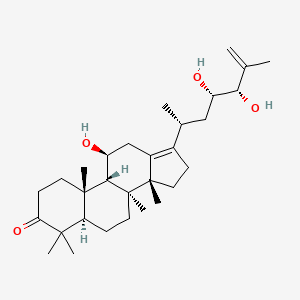
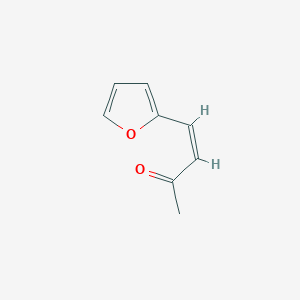
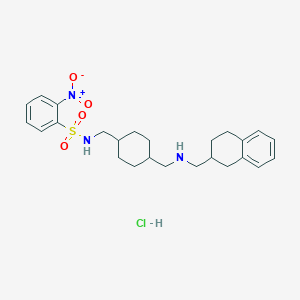
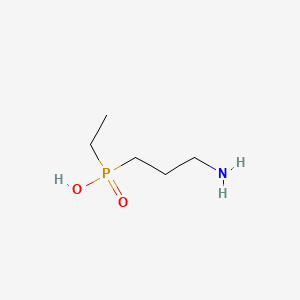
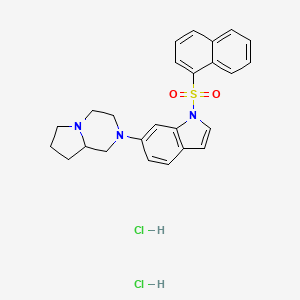
![9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B1139192.png)
